5-[3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
Description
This compound is a pyrazoline derivative featuring a 3,4-dimethoxyphenyl group at position 3, a 4-methylphenyl group at position 5, and a pentanoic acid chain terminating in a ketone group. The pyrazoline core (a five-membered ring with two adjacent nitrogen atoms) is a hallmark of bioactive molecules, often associated with anti-inflammatory, anticancer, and enzyme-inhibitory properties . Structural elucidation of such compounds typically employs crystallography (e.g., SHELX ) and spectroscopic methods (1H/13C NMR, HRMS) .
Properties
IUPAC Name |
5-[5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15-7-9-16(10-8-15)19-14-18(17-11-12-20(29-2)21(13-17)30-3)24-25(19)22(26)5-4-6-23(27)28/h7-13,19H,4-6,14H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIWYPNDYDZZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CCCC(=O)O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazole ring, multiple aromatic substitutions, and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 396.43 g/mol. The presence of methoxy and methyl groups contributes to its lipophilicity, which may influence its biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this one have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study indicated that certain pyrazole derivatives exhibit IC50 values in the micromolar range against human cancer cell lines, suggesting significant cytotoxic effects .
Antioxidant Properties
Antioxidant activity is another notable feature of this compound class. Pyrazole derivatives have been reported to scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments. This property is crucial for preventing cellular damage and may contribute to their anticancer effects .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . This suggests that the compound may be beneficial in treating inflammatory diseases.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : Evidence suggests that this compound can activate intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death in tumor cells.
- Signal Transduction Modulation : It may modulate various signaling pathways, including the PI3K/Akt pathway, which is critical for cell survival and proliferation.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in inflammation and cancer progression.
Study on Anticancer Activity
A case study evaluated the anticancer effects of a related pyrazole derivative on breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to enhanced apoptosis as evidenced by increased levels of cleaved caspase-3 .
Research on Antioxidant Activity
In another study focusing on antioxidant properties, the compound exhibited strong radical scavenging activity when tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. The IC50 value was determined to be 25 µg/mL, indicating potent antioxidant activity compared to standard antioxidants like ascorbic acid .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences between the target compound and analogs from the literature:
- Electronic Effects : The 3,4-dimethoxyphenyl group in the target compound provides stronger electron-donating effects compared to the 4-hydroxyphenyl () or 3,4-dimethyl () groups. This may enhance interactions with electron-deficient enzyme active sites .
- Solubility: The pentanoic acid chain likely improves aqueous solubility relative to sulfonamide () or non-polar methyl-substituted analogs (), impacting bioavailability .
Crystallographic and Electronic Properties
- Crystal Packing : The 4-methylphenyl group in induces steric hindrance, affecting molecular conformation. The target compound’s dimethoxyphenyl group may facilitate hydrogen bonding via methoxy oxygen atoms .
- HOMO-LUMO Gaps : Computational studies (e.g., Multiwfn ) would show narrower HOMO-LUMO gaps for the target compound compared to methyl-substituted analogs, suggesting higher reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
